Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate
Description
Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a synthetic organic compound featuring a 1-acetyl-tetrahydroquinoline core linked to an ethyl 2-oxoacetate moiety via an amino bridge. Its structure combines a bicyclic tetrahydroquinoline system with a reactive α-ketoester group, making it a candidate for studying bioactivity and molecular interactions.
The α-ketoester group is known for its electrophilic reactivity, enabling participation in nucleophilic addition reactions, which is critical in drug design .
Properties
IUPAC Name |
ethyl 2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-21-15(20)14(19)16-12-7-6-11-5-4-8-17(10(2)18)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSMCBCIFPHDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Subsequent Reduction
A classical approach involves nitrating 1,2,3,4-tetrahydroquinoline at the 7-position, followed by acetylation and reduction. In a method analogous to GB2081091A, 1,2,3,4-tetrahydroquinoline is treated with nitric acid under controlled conditions to introduce a nitro group at the 7-position. The nitro intermediate is then acetylated using acetic anhydride at 90°C for 3 hours, yielding 7-nitro-1-acetyl-1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing the desired 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine in ~75% yield.
Direct Acylation of 7-Amino-Tetrahydroquinoline
Alternatively, 7-amino-1,2,3,4-tetrahydroquinoline is acylated at the 1-position. This method, detailed in PMC7199254, employs acetic anhydride in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at room temperature for 12 hours, achieving >80% conversion. However, competing acetylation at the 7-amino group necessitates careful stoichiometry, with a 1:1 molar ratio of acetic anhydride to substrate optimal for selective 1-position modification.
The introduction of the ethyl 2-oxoacetate group occurs via amide bond formation between 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine and ethyl oxalyl derivatives.
Reaction with Ethyl Oxalyl Chloride
In a procedure adapted from WO2019043208A1, ethyl oxalyl chloride (Cl–CO–CO–OEt) reacts with the 7-amino group in dichloromethane (DCM) at 0°C. Triethylamine scavenges HCl, enabling amide bond formation. After 4 hours, the crude product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate in 60–65% yield. Excess oxalyl chloride must be avoided to prevent diacylation.
Coupling Agent-Mediated Synthesis
For substrates sensitive to acid chlorides, carbodiimide coupling offers a milder alternative. As demonstrated in Ambeed’s synthesis of ethyl 2-((tert-butoxycarbonyl)amino)-2-oxoacetate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the reaction between the amine and ethyl oxaloacetic acid (HOOC–CO–OEt). The process, conducted in THF at −20°C to 20°C over 12 hours, achieves 60% yield with minimal side products.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Non-polar solvents like THF and DCM favor higher yields by stabilizing intermediates. For instance, Ambeed’s use of THF in Mitsunobu-like reactions minimizes byproduct formation. Elevated temperatures (>40°C) risk acetyl group migration or oxoacetate hydrolysis, necessitating reactions below 25°C.
Stoichiometric Considerations
A 1:1 molar ratio of amine to ethyl oxalyl chloride prevents over-acylation. WO2019043208A1 highlights that a 10% excess of oxalyl chloride reduces yield by 15% due to geminal diacylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl₃) of the final product displays distinct signals:
- δ 1.35 (t, 3H, –CH₂CH₃)
- δ 2.15 (s, 3H, –COCH₃)
- δ 4.30 (q, 2H, –OCH₂CH₃)
- δ 6.70–7.20 (m, 3H, aromatic).
13C NMR confirms the acetyl (δ 169.5 ppm) and oxoacetate (δ 165.2 ppm) carbonyl groups.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) calculates for C₁₅H₁₇N₂O₄ [M+H]⁺: 297.1184; found: 297.1186.
Applications and Derivatives
This compound serves as a precursor for bioactive molecules. WO2019043208A1 details its utility in synthesizing benzimidazole-carboxamide derivatives with hypotensive activity. Further functionalization at the oxoacetate group (e.g., hydrolysis to carboxylic acids) expands its applicability in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate has several notable applications:
Medicinal Chemistry
This compound is explored for its potential therapeutic properties in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing treatments for diseases such as cancer and neurological disorders.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to significant therapeutic effects in conditions where these enzymes play a critical role.
Receptor Binding Studies
The compound's ability to bind to receptors suggests its utility in pharmacological studies aimed at understanding signal transduction pathways and developing receptor-targeted therapies.
Chemical Synthesis
As a versatile building block in organic synthesis, it can be used to create more complex molecules. Its unique functional groups facilitate various chemical reactions that are valuable in synthetic organic chemistry.
Case Study 1: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related tetrahydroquinoline derivatives showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of specific enzymes linked to metabolic disorders indicated that similar compounds could effectively reduce enzyme activity by competitive inhibition. This finding highlights the potential for developing therapeutic agents targeting metabolic pathways .
Mechanism of Action
The mechanism of action of Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Ethyl 2-oxoacetate derivatives are a well-studied class of compounds with diverse pharmacological properties. Below is a comparative analysis of key analogues:
Key Observations:
Substituent Effects on Bioactivity :
- The 3-bromophenyl derivative exhibits potent anticancer activity, attributed to the electron-withdrawing bromine atom enhancing electrophilicity at the α-ketoester group, facilitating covalent interactions with cellular targets .
- The marine-derived 4-methoxyphenyl analogue (Ethyl 2-(4-methoxyphenyl)-2-oxoacetate) lacks reported bioactivity but highlights natural product diversity .
Synthetic Accessibility: Aryl-substituted derivatives (e.g., phenyl, bromophenyl) show high yields (91–92%) using classical methods like nucleophilic substitution and esterification . The tetrahydroquinoline-based target compound likely requires multi-step synthesis involving cyanidation (e.g., ZnCN₂ for nitrile introduction) and acetyl group incorporation, as seen in related tetrahydroquinoline syntheses .
Cyclopropyl and cyclohexyl substituents (e.g., in CB2 receptor ligands) increase lipophilicity, enhancing blood-brain barrier permeability .
Crystallographic and Hydrogen-Bonding Analysis
Crystal structure data for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate reveals extensive N–H···O and C–H···O hydrogen bonding, stabilizing the lattice through interactions like N1–H1A···O1 (D···A = 2.866 Å) and C3–H3···O3 (D···A = 3.508 Å) . These interactions are critical for:
- Solubility : Polar hydrogen bonds improve aqueous solubility.
- Stability : Rigid packing reduces thermal degradation.
- Drug Formulation : Predictable crystal habits aid in dosage form development.
Biological Activity
Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 233.26 g/mol
- CAS Number : 1248565-51-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to bind to specific enzymes and receptors, modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
Anticancer Activity
Studies have shown that derivatives of tetrahydroquinoline possess anticancer properties. This compound may similarly inhibit cancer cell proliferation through apoptosis induction.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of Ethyl 2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)acetate in vitro against various pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Study on Anticancer Properties
Another investigation focused on the compound's effect on human cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 2-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate?
- Methodology : The compound is synthesized via catalytic hydrogenation. A mixture of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate and Pd/C catalyst in ethanol is stirred under hydrogen for 10 hours. Post-reaction, the mixture is filtered, concentrated, and recrystallized from ethanol to yield yellow crystals .
- Key Considerations : Optimize catalyst loading (e.g., 5–10% Pd/C) and hydrogen pressure (1–3 atm) to maximize yield. Monitor reaction progress using TLC or HPLC.
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles. For example:
- Bond lengths : N1–C7 = 1.339(3) Å, O1–C7 = 1.240(3) Å .
- Angles : N1–C7–C8 = 115.7(2)°, C7–C8–N2 = 109.1(2)° .
- Validation : Compare experimental data with computational models (e.g., DFT calculations). Discrepancies >0.05 Å in bond lengths or >2° in angles warrant re-evaluation of refinement parameters .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?
- Methodology : Analyze N–H···O and C–H···O interactions using SC-XRD data. For example:
- N1–H1A···O1 forms a intermolecular bond with D···A = 2.863 Å .
- C12–H12B···O3 contributes to layered packing with a torsion angle of 171.4(12)° .
- Implications : Hydrogen bonding stabilizes the crystal lattice, affecting melting point and solubility. Use Hirshfeld surface analysis to quantify interaction contributions .
Q. How can researchers resolve contradictions between experimental and computational geometric parameters?
- Case Study : The observed C8A–C9A–C10 torsion angle (34(4)°) may deviate from DFT predictions due to crystal packing forces.
- Resolution :
Re-examine refinement constraints (e.g., isotropic vs. anisotropic displacement parameters).
Validate with complementary techniques (e.g., solid-state NMR for torsion angle verification).
Perform multipole refinement to account for electron density distortions .
Q. What experimental approaches are suitable for studying the compound’s thermal stability?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td). A sharp mass loss >200°C suggests breakdown of the acetyl or ester groups.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) linked to hydrogen bond dissociation .
- Correlation : Relate thermal events to crystallographic data (e.g., dense packing from C–H···O networks may elevate Td) .
Data Analysis and Optimization
Q. What strategies improve crystallization yield and quality for SC-XRD studies?
- Optimization :
- Solvent Selection : Ethanol is preferred due to moderate polarity, promoting slow crystal growth .
- Temperature Gradient : Gradual cooling from 60°C to 4°C enhances lattice uniformity.
- Seeding : Introduce microcrystals to control nucleation sites.
- Troubleshooting : Cloudy solutions indicate impurities; use activated charcoal filtration pre-crystallization .
Q. How can researchers validate spectroscopic data (e.g., NMR) against crystallographic results?
- Cross-Validation :
- <sup>1</sup>H NMR : Compare chemical shifts of NH (δ ~10–12 ppm) and ester protons (δ ~4.2–4.5 ppm) with SC-XRD hydrogen positions.
- <sup>13</sup>C NMR : Correlate carbonyl carbons (C=O at δ ~165–175 ppm) with crystallographic bond lengths (e.g., O1–C7 = 1.240(3) Å ).
- Discrepancy Management : Anomalies in NMR splitting may arise from dynamic effects (e.g., rotational barriers) not captured in static crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
